molecular formula C12H14O2S B13089607 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13089607
M. Wt: 222.31 g/mol
InChI Key: NMELBKWXHJOSFE-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It is a cyclobutane derivative, characterized by a four-membered ring structure with a methyl group, a phenylthio group, and a carboxylic acid group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a suitable diene and a dienophile are reacted under specific conditions to form the cyclobutane ring. The phenylthio group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: The phenylthio group can be reduced to form a thiol group.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the phenylthio and methyl groups, making it less complex.

    3-Methylcyclobutane-1-carboxylic acid: Lacks the phenylthio group.

    1-(Phenylthio)cyclobutane-1-carboxylic acid: Lacks the methyl group.

Uniqueness

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the phenylthio and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

3-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

NMELBKWXHJOSFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

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